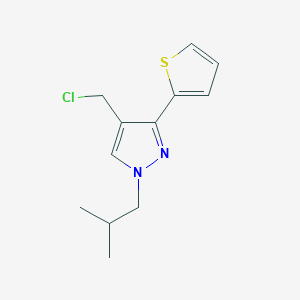

4-(chloromethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole

Overview

Description

4-(Chloromethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole (CMITP) is an organic compound that has been gaining increasing attention in recent years due to its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it an attractive option for laboratory experiments.

Scientific Research Applications

Synthesis and Structural Characterization

Research on pyrazole derivatives includes the synthesis and structural characterization of compounds for potential application in material science and pharmaceuticals. For example, the synthesis of isostructural compounds with pyrazole and thiazole moieties has been achieved, indicating the versatility of pyrazole derivatives in forming structurally diverse libraries. These compounds have been characterized using techniques like single crystal diffraction, suggesting their potential in crystallography and material science (Kariuki et al., 2021).

Antimicrobial and Anticancer Activities

Several pyrazole derivatives have been evaluated for their antimicrobial and anticancer activities. For instance, chitosan Schiff bases based on heterocyclic moieties, including pyrazole, have shown antimicrobial activity against various pathogens. These findings highlight the potential of pyrazole derivatives in developing new antimicrobial agents (Hamed et al., 2020). Additionally, some bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been identified as potent anti-tumor agents, further underscoring the utility of pyrazole derivatives in medicinal chemistry and drug development (Gomha et al., 2016).

Catalytic Applications and Nanoparticle Synthesis

Pyrazole derivatives have also been explored for their catalytic applications and in the synthesis of nanoparticles. Palladium(II) complexes of pyrazolated thio/selenoethers have been synthesized, showcasing their efficiency as precursors for Pd4Se and PdSe nanoparticles. These findings suggest potential applications in catalysis and material synthesis, further expanding the utility of pyrazole derivatives in scientific research (Sharma et al., 2013).

Mechanism of Action

Target of Action

Thiophene derivatives have been reported to possess a wide range of therapeutic properties . They interact with various biological targets such as kinases, estrogen receptors, and voltage-gated sodium channels .

Mode of Action

The exact mode of action can vary depending on the specific thiophene derivative and its target. For example, some thiophene derivatives are known to inhibit kinases, which are enzymes that modify other proteins by chemically adding phosphate groups .

Biochemical Pathways

Thiophene derivatives can affect various biochemical pathways. For instance, kinase inhibitors can impact signal transduction pathways, which are critical for many cellular processes .

Pharmacokinetics

The pharmacokinetics of thiophene derivatives can vary widely and depend on their chemical structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) can influence their bioavailability .

Result of Action

The result of the action of thiophene derivatives can vary depending on their specific targets and modes of action. They have been reported to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, anti-mitotic, anti-microbial, and anti-cancer effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of thiophene derivatives .

properties

IUPAC Name |

4-(chloromethyl)-1-(2-methylpropyl)-3-thiophen-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2S/c1-9(2)7-15-8-10(6-13)12(14-15)11-4-3-5-16-11/h3-5,8-9H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJJAVHHIJTMFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C(=N1)C2=CC=CS2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

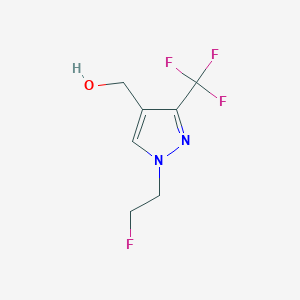

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

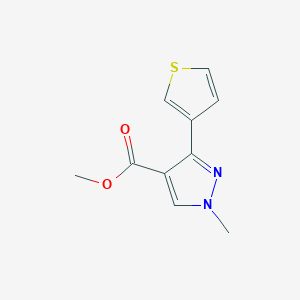

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(3-Methoxyphenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1482428.png)